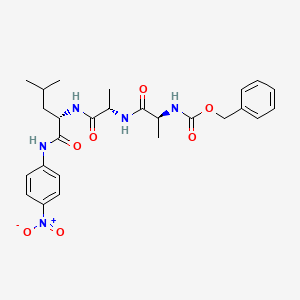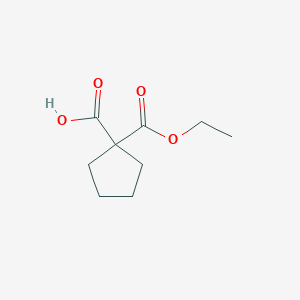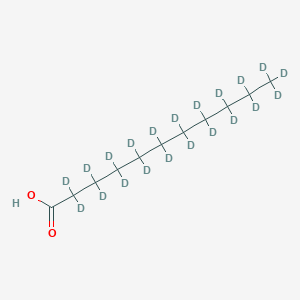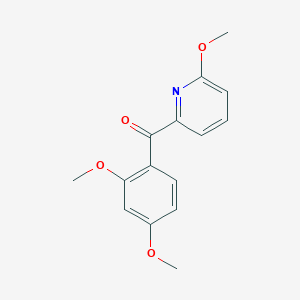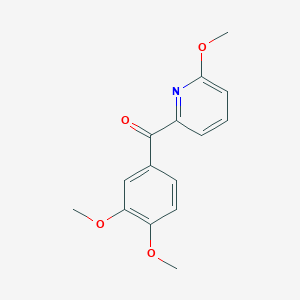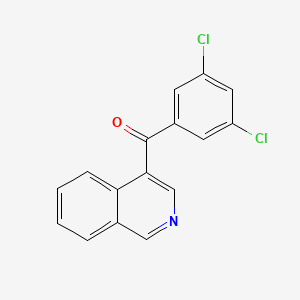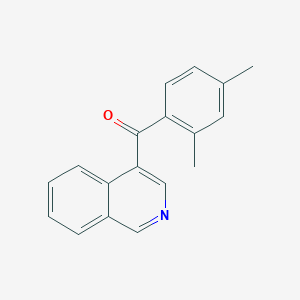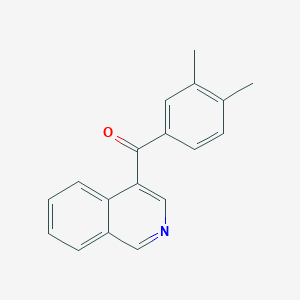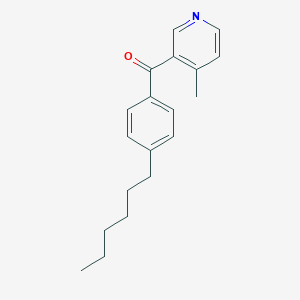
Ezetimibe phenoxy glucuronide-D4
Overview
Description
Ezetimibe phenoxy glucuronide-D4 is a deuterium-labeled derivative of ezetimibe phenoxy glucuronide, which is an active metabolite of ezetimibe. Ezetimibe is a potent cholesterol absorption inhibitor used to lower plasma low-density lipoprotein cholesterol levels. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolism of ezetimibe in scientific research .
Mechanism of Action
- The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is expressed in the brush border membrane of enterocytes in the small intestine.
Target of Action
Mode of Action
Pharmacokinetics
- Ezetimibe is well-absorbed after oral administration. It primarily binds to plasma proteins. Ezetimibe undergoes extensive first-pass metabolism in the liver. The majority of the drug and its metabolites are excreted in feces. Ezetimibe’s bioavailability is influenced by hepatic metabolism and efflux transporters .
Biochemical Analysis
Biochemical Properties
Ezetimibe phenoxy glucuronide-D4 plays a crucial role in biochemical reactions related to cholesterol metabolism. It is the active metabolite of ezetimibe and exhibits antihyperlipoproteinemic activity. This compound interacts with several enzymes and proteins, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which are responsible for its formation through glucuronidation. Additionally, it interacts with efflux and uptake transporters, such as organic anion transporting polypeptides, which influence its distribution and excretion .
Cellular Effects
This compound affects various types of cells and cellular processes, primarily by inhibiting cholesterol absorption in the small intestine. This inhibition leads to a decrease in the delivery of intestinal cholesterol to the liver, thereby reducing plasma cholesterol levels. This compound influences cell signaling pathways related to cholesterol homeostasis and can impact gene expression involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sterol transporter Niemann-Pick C1-Like 1 protein in the small intestine. This binding inhibits the uptake of cholesterol and phytosterols, reducing their absorption. This compound also interacts with various transporters and enzymes, including organic anion transporting polypeptides and uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which facilitate its metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its cholesterol absorption inhibitory effects, although the extent of its impact on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces cholesterol absorption and plasma cholesterol levels. At higher doses, there may be threshold effects, including potential toxic or adverse effects. Studies have shown that excessive doses can lead to hepatic side effects and alterations in liver enzyme activities .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It is primarily formed through the glucuronidation of ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes in the intestine and liver. This metabolic pathway is crucial for its activity as a cholesterol absorption inhibitor. This compound also affects metabolic flux and metabolite levels by reducing the absorption of dietary cholesterol .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It is a substrate for multiple efflux and uptake transporters, including organic anion transporting polypeptides, which influence its localization and accumulation in tissues. These interactions are essential for its pharmacokinetic profile and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the enterocytes of the small intestine, where it exerts its cholesterol absorption inhibitory effects. It may also localize to other cellular compartments involved in cholesterol metabolism. Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe phenoxy glucuronide-D4 involves multiple steps. Initially, deuterium-labeled fluorobenzene is used to prepare deuterium-labeled ezetimibe. This process involves several chemical reactions, including halogenation, nucleophilic substitution, and cyclization. The final step involves the glucuronidation of deuterium-labeled ezetimibe to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ezetimibe phenoxy glucuronide-D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like HPLC and MS to determine their structure and purity .
Scientific Research Applications
Ezetimibe phenoxy glucuronide-D4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ezetimibe.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Biological Research: Helps in studying the effects of ezetimibe on various biological systems
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, which is also a cholesterol absorption inhibitor.
Ezetimibe glucuronide: Another metabolite of ezetimibe with similar properties.
Deuterium-labeled ezetimibe: Used for similar pharmacokinetic and metabolism studies.
Uniqueness
Ezetimibe phenoxy glucuronide-D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s pharmacokinetics and metabolism, providing more accurate and detailed information compared to non-labeled compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-MKSNJYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)
